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molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Cat. No. B7763840
M. Wt: 127.10 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Patent
US04209631

Procedure details

In a nitrator made of acid-resistant stainless steel of 75 liters capacity, provided with a reflux condenser, a mixer and a thermometer as well as a cooling mantle, there were dissolved 8 kg of 2-methylimidazole into a solution already nitrated as in example IV, and then 24 liters of nitric acid of 1.40 density were added in such a manner, that the temperature was maintained at 70°. Thereafter sulphuric acid of 1.84 density was added such that, by simultaneous stirring and cooling, a constant temperature was maintained. After addition of 10 liters of sulphuric acid, the introduction was interrupted and after 10 minutes the sulphuric acid was gradually introduced until a total quantity of 24 liters was used. The reaction proceeded progressively more intensively and the flow of cooling water was correspondingly increased. A supplementary reservoir in the form of a tank with a conduit enabled the introduction of 10 liters of already reacted nitrated solution to the nitrator--a similar device was used in all reactions which have begun at a low temperature. During and after addition of the entire quantity of sulphuric acid, the solution was continually stirred and cooled for 15 minutes, and then, after a clear diminution of the reaction and diminishing of the exothermic effect, a slow increase of temperature, degree by degree in one minute, was allowed until a temperature of 110° has been reached. The mixture was maintained at this temperature for 15 minutes more. Then the reflux condenser was disengaged, while simultaneously leading the liberated vapors and gases directly to the absorption device, and the flow of the cooling water was terminated. The temperature of the reacting mixture raised by itself, reaching at the end a temperature of 138°. At this temperature the reaction was completed in 20 minutes, whereby the solution was condensed by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the cooling of the mixture was reinstituted. In the nitrator, 20% of the volume of the solution was retained for the treatment of the following charge, and from the remaining quantity there was obtained in known manner 8.700 kg of 2-methyl-5-nitroimidazole corresponding to 70% of theoretical.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
24 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[N+:7]([O-])([OH:9])=[O:8].S(=O)(=O)(O)O>O>[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8 kg
Type
reactant
Smiles
CC=1NC=CN1
Step Three
Name
Quantity
24 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
10 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by simultaneous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
that the temperature was maintained at 70°
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
a constant temperature was maintained
STIRRING
Type
STIRRING
Details
the solution was continually stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
after a clear diminution of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
a slow increase of temperature, degree by degree in one minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
was allowed until a temperature of 110°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for 15 minutes more
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the flow of the cooling water was terminated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reacting mixture raised by itself
CUSTOM
Type
CUSTOM
Details
a temperature of 138°
WAIT
Type
WAIT
Details
At this temperature the reaction was completed in 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the
TEMPERATURE
Type
TEMPERATURE
Details
cooling of the mixture
ADDITION
Type
ADDITION
Details
following charge

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04209631

Procedure details

In a nitrator made of acid-resistant stainless steel of 75 liters capacity, provided with a reflux condenser, a mixer and a thermometer as well as a cooling mantle, there were dissolved 8 kg of 2-methylimidazole into a solution already nitrated as in example IV, and then 24 liters of nitric acid of 1.40 density were added in such a manner, that the temperature was maintained at 70°. Thereafter sulphuric acid of 1.84 density was added such that, by simultaneous stirring and cooling, a constant temperature was maintained. After addition of 10 liters of sulphuric acid, the introduction was interrupted and after 10 minutes the sulphuric acid was gradually introduced until a total quantity of 24 liters was used. The reaction proceeded progressively more intensively and the flow of cooling water was correspondingly increased. A supplementary reservoir in the form of a tank with a conduit enabled the introduction of 10 liters of already reacted nitrated solution to the nitrator--a similar device was used in all reactions which have begun at a low temperature. During and after addition of the entire quantity of sulphuric acid, the solution was continually stirred and cooled for 15 minutes, and then, after a clear diminution of the reaction and diminishing of the exothermic effect, a slow increase of temperature, degree by degree in one minute, was allowed until a temperature of 110° has been reached. The mixture was maintained at this temperature for 15 minutes more. Then the reflux condenser was disengaged, while simultaneously leading the liberated vapors and gases directly to the absorption device, and the flow of the cooling water was terminated. The temperature of the reacting mixture raised by itself, reaching at the end a temperature of 138°. At this temperature the reaction was completed in 20 minutes, whereby the solution was condensed by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the cooling of the mixture was reinstituted. In the nitrator, 20% of the volume of the solution was retained for the treatment of the following charge, and from the remaining quantity there was obtained in known manner 8.700 kg of 2-methyl-5-nitroimidazole corresponding to 70% of theoretical.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
24 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[N+:7]([O-])([OH:9])=[O:8].S(=O)(=O)(O)O>O>[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8 kg
Type
reactant
Smiles
CC=1NC=CN1
Step Three
Name
Quantity
24 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
10 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by simultaneous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
that the temperature was maintained at 70°
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
a constant temperature was maintained
STIRRING
Type
STIRRING
Details
the solution was continually stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
after a clear diminution of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
a slow increase of temperature, degree by degree in one minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
was allowed until a temperature of 110°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for 15 minutes more
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the flow of the cooling water was terminated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reacting mixture raised by itself
CUSTOM
Type
CUSTOM
Details
a temperature of 138°
WAIT
Type
WAIT
Details
At this temperature the reaction was completed in 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the
TEMPERATURE
Type
TEMPERATURE
Details
cooling of the mixture
ADDITION
Type
ADDITION
Details
following charge

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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